![molecular formula C8H7NO2 B13711900 Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)
Benzo[c]isoxazol-3-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[c]isoxazole-3-methanol is a heterocyclic compound that features a fused benzene and isoxazole ring structure. This compound is of significant interest in medicinal chemistry due to its unique chemical properties and potential biological activities. The presence of both nitrogen and oxygen atoms in the isoxazole ring contributes to its reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]isoxazole-3-methanol typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another approach involves the reaction of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment .
Industrial Production Methods
Industrial production of Benzo[c]isoxazole-3-methanol often employs scalable and cost-effective methods. The use of metal-free synthetic routes is gaining popularity due to the environmental and economic benefits. These methods avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .
化学反応の分析
Types of Reactions
Benzo[c]isoxazole-3-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene or isoxazole rings.
科学的研究の応用
Benzo[c]isoxazole-3-methanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of Benzo[c]isoxazole-3-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and targets depend on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
Benzisoxazole: A closely related compound with similar structural features but different biological activities.
Isoxazole: Another related compound that shares the isoxazole ring but lacks the fused benzene ring.
Benzoxazole: Contains a benzene-fused oxazole ring, differing in the position of the nitrogen and oxygen atoms.
Uniqueness
Benzo[c]isoxazole-3-methanol is unique due to its specific ring structure and the presence of the methanol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
2,1-benzoxazol-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-8-6-3-1-2-4-7(6)9-11-8/h1-4,10H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMELIBJCGSNPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
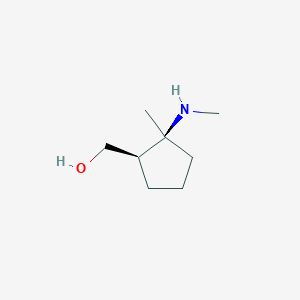

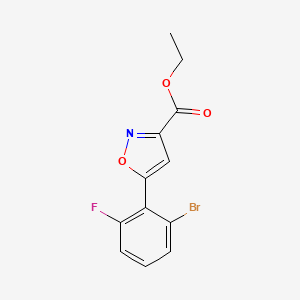
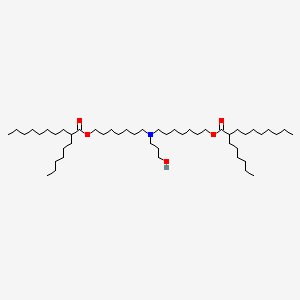
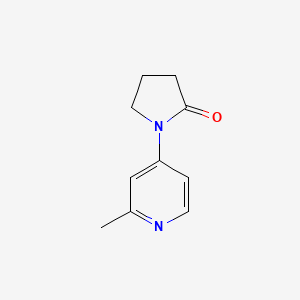


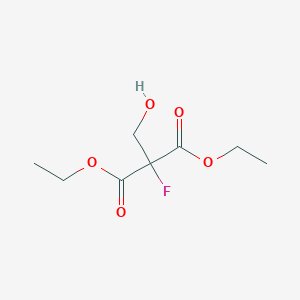
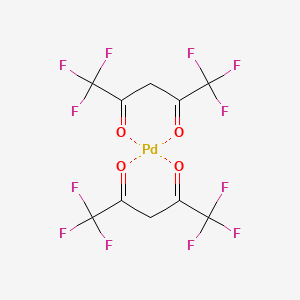
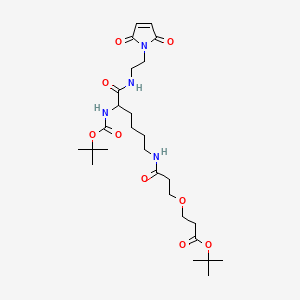
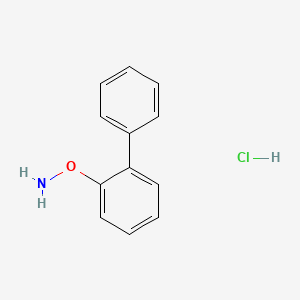

![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)

